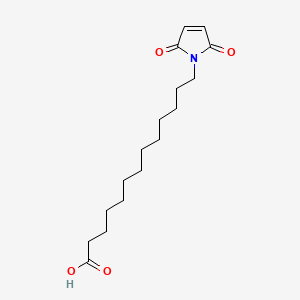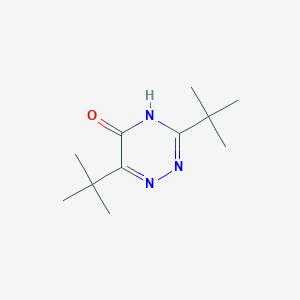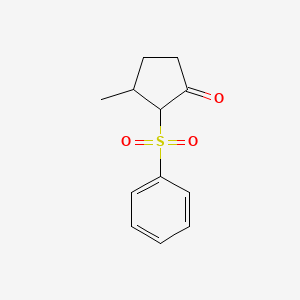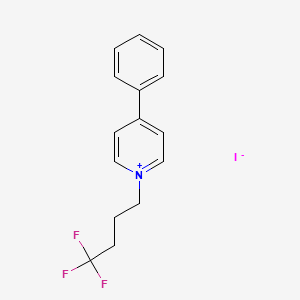![molecular formula C20H38O3 B14300107 Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate CAS No. 114048-61-2](/img/structure/B14300107.png)
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is an organic compound with the molecular formula C20H38O3. It is an ester, characterized by the presence of a cyclopropyl group and a hydroxyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate typically involves the esterification of 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-(2-octylcyclopropyl)octanoate
- Methyl 8-(2-hexylcyclopropyl)octanoate
- Methyl 8-(2-decylcyclopropyl)octanoate
Uniqueness
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is unique due to the presence of both a hydroxyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The hydroxyl group enhances its reactivity, while the cyclopropyl group provides structural rigidity .
Eigenschaften
CAS-Nummer |
114048-61-2 |
|---|---|
Molekularformel |
C20H38O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-10-13-19(21)16-18-15-17(18)12-9-7-6-8-11-14-20(22)23-2/h17-19,21H,3-16H2,1-2H3 |
InChI-Schlüssel |
UJESBKSUNGFIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC1CC1CCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)








![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)



